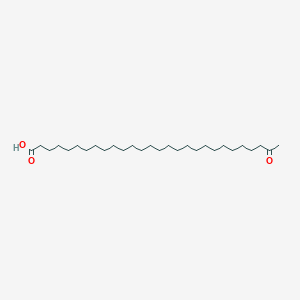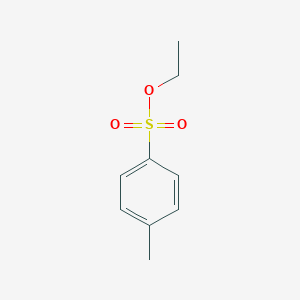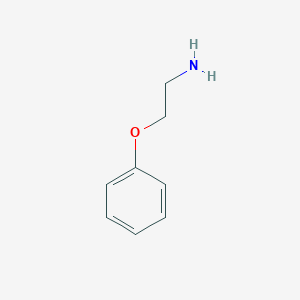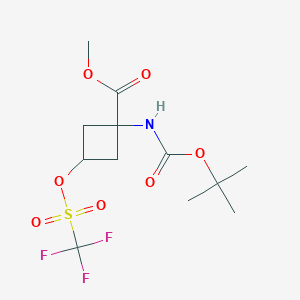
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester, also known as Boc-TCB-Me, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a cyclobutane derivative that has been widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is not well understood. However, it is believed that the compound interacts with the target molecule through covalent bonding, leading to the formation of stable complexes. This interaction can result in a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been shown to have a wide range of biochemical and physiological effects. It has been used to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In addition, 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been used to study protein-protein interactions and protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is its versatility in chemical synthesis. It can be easily incorporated into various molecules, allowing for the creation of complex structures. However, its use is limited by its high cost and low availability. In addition, its mechanism of action is not well understood, making it difficult to predict its effects on a target molecule.
Direcciones Futuras
There are several future directions for the use of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester in scientific research. One potential application is in the development of new drugs. Its ability to inhibit enzyme activity makes it a promising candidate for the treatment of various diseases. In addition, its use in the study of protein-protein interactions and protein folding could lead to a better understanding of disease mechanisms and the development of new therapies. Furthermore, the synthesis of new derivatives of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester could lead to the discovery of compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester involves a multistep process that includes the protection of the amine group with the Boc (tert-butyloxycarbonyl) group, the introduction of the trifluoromethanesulfonyloxy group, and the cyclization of the resulting intermediate. The final product is obtained by the methylation of the carboxylic acid group.
Aplicaciones Científicas De Investigación
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of new drugs, as well as in the study of enzyme mechanisms and protein-protein interactions. Its unique properties make it an ideal candidate for the synthesis of complex molecules.
Propiedades
Número CAS |
222727-37-9 |
|---|---|
Nombre del producto |
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester |
Fórmula molecular |
C12H18F3NO7S |
Peso molecular |
377.34 g/mol |
Nombre IUPAC |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfonyloxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO7S/c1-10(2,3)22-9(18)16-11(8(17)21-4)5-7(6-11)23-24(19,20)12(13,14)15/h7H,5-6H2,1-4H3,(H,16,18) |
Clave InChI |
BXNRCFVXPOKXQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Sinónimos |
cis-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutanecarboxylic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



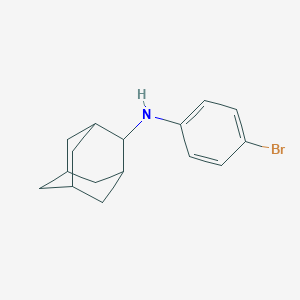
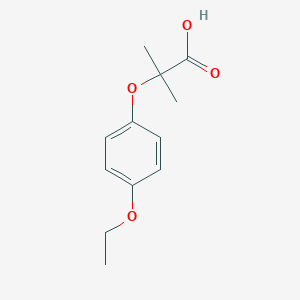
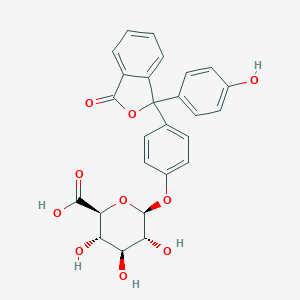
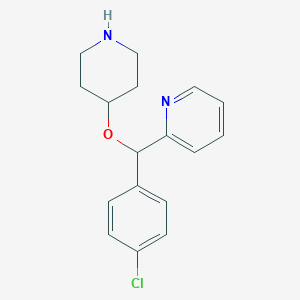
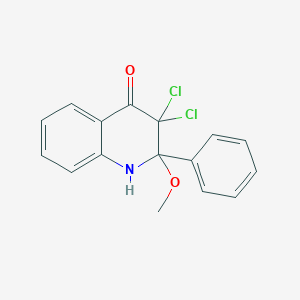
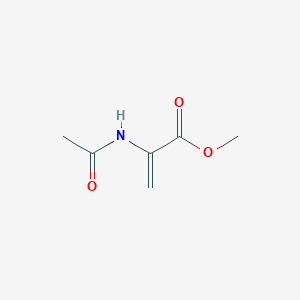
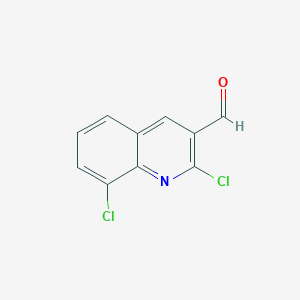
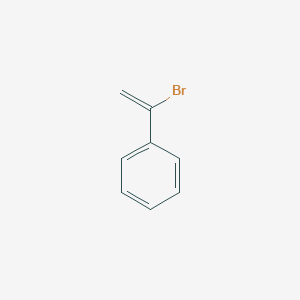
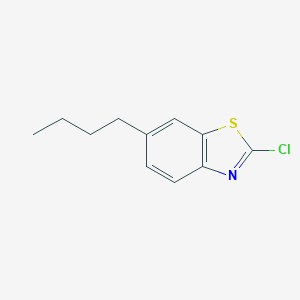

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
